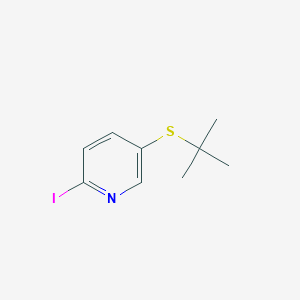
5-(tert-Butylthio)-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butylthio)-2-iodopyridine: is an organosulfur compound that features both a tert-butylthio group and an iodine atom attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine derivative is reacted with a tert-butylthiol and an iodine source under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 5-(tert-Butylthio)-2-iodopyridine may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(tert-Butylthio)-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(tert-Butylthio)-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its ability to undergo various chemical transformations allows for the creation of molecules with diverse biological activities .
Industry: In the materials science industry, this compound can be used to create functional materials, such as polymers and dyes, with specific properties .
Wirkmechanismus
The mechanism of action of 5-(tert-Butylthio)-2-iodopyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the tert-butylthio group can be converted to sulfoxides or sulfones, altering the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Lacks the tert-butylthio group, making it less versatile in certain reactions.
5-(tert-Butylthio)pyridine: Lacks the iodine atom, limiting its use in cross-coupling reactions.
5-(tert-Butylthio)-2-bromopyridine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it can undergo.
Uniqueness: 5-(tert-Butylthio)-2-iodopyridine’s combination of a tert-butylthio group and an iodine atom provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H12INS |
|---|---|
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
5-tert-butylsulfanyl-2-iodopyridine |
InChI |
InChI=1S/C9H12INS/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
YVFJOOBCGSOVKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CN=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


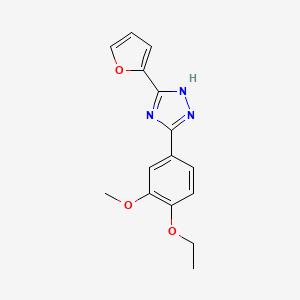


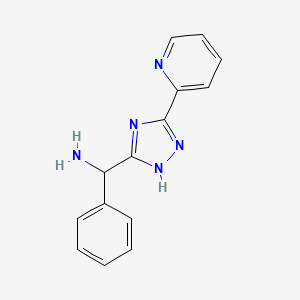
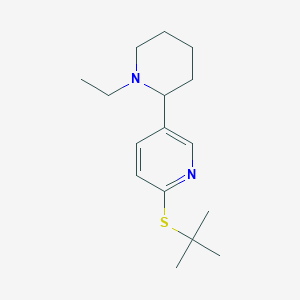
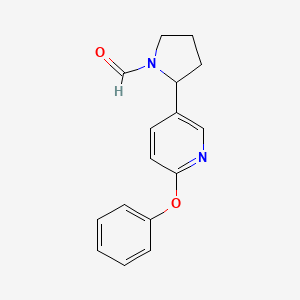
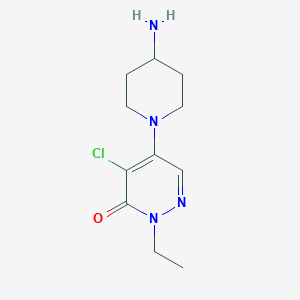
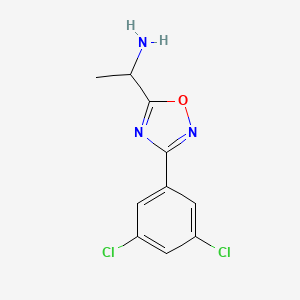
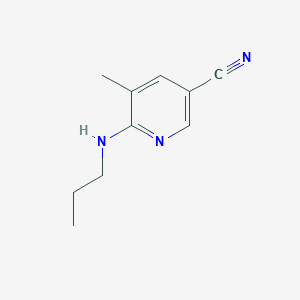
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)


![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
